molecular formula C11H18N4O B13534493 1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide

1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide

Cat. No.: B13534493
M. Wt: 222.29 g/mol
InChI Key: HKPWTJVJPNJFJV-UHFFFAOYSA-N
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Description

1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, an imidazole ring, and a carboxamide group. The presence of the imidazole ring, a five-membered heterocyclic moiety, is particularly significant due to its wide range of chemical and biological properties .

Preparation Methods

One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is a key component in many biologically active molecules, making it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to various pharmacologically active compounds.

    Industry: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide can be compared to other imidazole-containing compounds, such as:

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-amino-3-(2-ethylimidazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C11H18N4O/c1-2-9-14-5-6-15(9)8-3-4-11(13,7-8)10(12)16/h5-6,8H,2-4,7,13H2,1H3,(H2,12,16)

InChI Key

HKPWTJVJPNJFJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2CCC(C2)(C(=O)N)N

Origin of Product

United States

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